molecular formula C10H15Ba3N5O10P2 B13388172 [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium

[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium

Cat. No.: B13388172
M. Wt: 839.2 g/mol
InChI Key: HAHUZPRWXHRRAS-UHFFFAOYSA-N
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Description

The compound [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium is a barium salt of a phosphorylated adenosine derivative. Its core structure comprises:

  • Adenosine backbone: A purine base (6-amino-9H-purin-9-yl) attached to a ribose sugar (oxolan-2-yl) with stereochemistry defined by 2R,3S,4R,5R configurations.
  • Phosphate linkages: Multiple phosphate groups, including a phosphonic acid moiety and phosphoryloxy chains, forming a polyphosphate structure.
  • Tribarium counterion: Three barium ions (Ba²⁺) neutralize the negative charges of the phosphate groups, enhancing stability and solubility in specific environments .

Key properties from computational data include a molecular weight of ~516.36 g/mol (excluding barium ions), high hydrophilicity (Topological Polar Surface Area = 284), and seven hydrogen bond donors .

Properties

InChI

InChI=1S/C10H15N5O10P2.3Ba/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHUZPRWXHRRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Ba].[Ba].[Ba]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Ba3N5O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

839.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Nucleoside Phosphorylated Core

The synthesis begins with the nucleoside adenosine or its protected derivatives, focusing on selective phosphorylation of the 5′-hydroxyl group and subsequent formation of the diphosphate moiety.

  • Starting Material: (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl methanol (adenosine or protected adenosine derivatives)
  • Key Reagents: Phosphorus oxychloride (POCl3), triethylamine, and phosphorylating agents under controlled temperature conditions.
  • Solvent: Anhydrous dioxane or pyridine, often with additives such as trimethyl or triethyl phosphate to mediate phosphorylation.
  • Temperature: Initial stirring at 10–15 °C, followed by room temperature reactions and cooling steps to control reaction kinetics.

Typical Procedure:

  • The 3′-hydroxyl group of the nucleoside is often protected (e.g., acetylation) to avoid side reactions.
  • A mixture of phosphorus oxychloride, triethylamine, and sometimes 1,2,4-triazole is stirred in anhydrous dioxane to generate the phosphorylating intermediate.
  • This mixture is added to the protected nucleoside, stirred at room temperature for about 1 hour, then cooled to 0 °C.
  • Water is added to hydrolyze excess reagents and complete the phosphorylation, stirring for 18 hours at room temperature.
  • The product is isolated as a barium salt by adding barium chloride, which precipitates the tribarium salt of the diphosphate nucleoside.
  • The barium salt is filtered, washed with water and ether, and dried.

This method yields the phosphorylated nucleoside in moderate to good yields (~70%) with high purity after purification steps such as reverse-phase high-performance liquid chromatography (HPLC).

Formation of the Tribarium Salt

The tribarium salt formation is critical for isolating and stabilizing the diphosphate nucleoside.

  • Procedure:

    • After phosphorylation, barium chloride is added in aqueous solution.
    • The barium salt precipitates out due to its low solubility.
    • The precipitate is collected by filtration or centrifugation.
    • Washing with ethanol, acetone, and ether removes impurities.
    • The dried tribarium salt is obtained as a stable solid.
  • Conversion to Other Salt Forms:

    • Ion-exchange chromatography can convert the barium salt to ammonium, sodium, or potassium salts if needed for further applications.

Protection and Deprotection Strategy

  • Protection of hydroxyl groups (e.g., 3′-acetylation) is often employed to direct phosphorylation selectively at the 5′-position.
  • After phosphorylation, deprotection is performed by alkaline hydrolysis (e.g., with 2 N sodium hydroxide) followed by neutralization and purification.
  • This step ensures the final compound has free hydroxyl groups necessary for biological activity.

Alternative Synthetic Routes and Catalysts

  • Use of pyridine and N,N-dimethylformamide (DMF) as solvents with bases such as tributylamine and hexamethylphosphoric triamide has been reported.
  • Silver nitrate (AgNO3) has been used as a promoter in glycosylation reactions related to nucleoside synthesis, enhancing selectivity and yield.
  • Other methods involve the use of phosphorylating agents like S,S′-bis(4-chlorophenyl) phosphorodithioate for specific phosphorylation steps.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
3′-acetylation (protection) Acetic anhydride, pyridine Room temp 1–2 h >90 Protects 3′-OH
Phosphorylation POCl3, triethylamine, 1,2,4-triazole, dioxane 10–15 °C → RT 1–2 h + 18 h 70–75 Formation of diphosphate
Hydrolysis and deprotection 2 N NaOH, neutralization with Dowex resin RT 15–30 min Quantitative Removes acetyl groups
Barium salt precipitation BaCl2 aqueous solution RT 1 h Quantitative Isolates tribarium salt
Purification Reverse phase HPLC High purity product

Analytical and Purification Techniques

Summary and Expert Notes

  • The preparation of [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium is a multi-step process involving selective protection, phosphorylation, deprotection, and salt formation.
  • Phosphorylation with phosphorus oxychloride in the presence of triethylamine and triazole in anhydrous solvents is the key step.
  • The tribarium salt is obtained by precipitation with barium chloride and purified by chromatographic methods.
  • The yields are generally good (~70%) with high purity achievable.
  • Silver nitrate and other promoters can enhance glycosylation and phosphorylation efficiency.
  • The process requires careful control of temperature and reaction times to avoid side reactions and degradation.
  • This method is consistent with established nucleoside diphosphate synthesis protocols reported in peer-reviewed literature and patents.

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction may produce dephosphorylated forms.

Scientific Research Applications

Adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies involving nucleotide analogs.

    Biology: Plays a role in studies related to cellular energy metabolism and signal transduction.

    Medicine: Investigated for its potential therapeutic applications in conditions related to energy metabolism and platelet aggregation.

    Industry: Utilized in the production of specialized biochemical reagents and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various cellular processes such as energy metabolism and platelet aggregation. The compound binds to specific receptors on cell surfaces, triggering intracellular signaling cascades that lead to its observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Adenosine Diphosphate (ADP)
  • Structure: Adenosine with two phosphate groups (diphosphate).
  • Key Differences :
    • The target compound has additional phosphate groups (phosphonic acid and phosphoryloxy chains).
    • ADP typically exists as a sodium or magnesium salt, whereas the tribarium salt in the target compound may alter solubility and metal-ion-dependent enzymatic interactions .
  • Applications : ADP is central to energy metabolism (e.g., ATP synthesis). The tribarium analogue’s larger size and charge may limit membrane permeability but enhance stability in industrial or crystallographic contexts .
Coenzyme A (CoA)
  • Structure: Adenosine-3',5'-bisphosphate linked to pantothenic acid and β-mercaptoethylamine.
  • Key Differences: CoA includes a pantothenate group and a terminal thiol, enabling acyl-group transfer. The target compound lacks these functional groups but shares the adenosine-phosphate core . CoA’s biological role (e.g., fatty acid metabolism) contrasts with the unknown function of the tribarium derivative, which may serve as a synthetic intermediate or crystallographic standard .
Cangrelor (AR-C69931M)
  • Structure: Dichloromethylphosphonic acid derivative of adenosine with a 2-(methylthio)ethylamino substitution.
  • Key Differences: Cangrelor is a P2Y₁₂ receptor antagonist used as an antiplatelet drug, whereas the target compound lacks receptor-targeting substituents. The tribarium salt’s inorganic counterion contrasts with cangrelor’s organic dichloromethyl group, affecting pharmacokinetics .
Sofosbuvir Triphosphate
  • Structure : Uridine analogue with a triphosphate chain and a 2'-F-2'-CH₃ ribose modification.
  • Key Differences: Sofosbuvir triphosphate is a prodrug for hepatitis C treatment, leveraging modified ribose to inhibit viral RNA polymerase. The target compound’s unmodified ribose and barium counterion suggest distinct applications, possibly in nanotechnology or catalysis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Phosphate Groups Counterion Key Applications Sources
Target Tribarium Compound C₁₃H₂₂N₆O₁₀P₂S·3Ba ~516.36 (excluding Ba) 2 Phosphates Tribarium Research, crystallography
Adenosine Diphosphate (ADP) C₁₀H₁₅N₅O₁₀P₂ 427.20 2 Phosphates Na⁺/Mg²⁺ Energy metabolism
Coenzyme A C₂₁H₃₆N₇O₁₆P₃S 767.53 2 Phosphates None (free acid) Acyl-group transfer
Cangrelor (AR-C69931M) C₁₇H₂₂Cl₂N₇O₁₂P₃S₂ 776.86 2 Phosphates Dichloromethyl Antiplatelet therapy
Sofosbuvir Triphosphate C₂₂H₃₀FN₃O₁₈P₃ 715.42 3 Phosphates None (prodrug) Hepatitis C treatment

Key Research Findings

  • Stability: The tribarium salt’s inorganic counterion may enhance thermal stability compared to sodium salts, as seen in tribarium tungstate (HT-Ba₃[WN₄]), which adopts a robust Na₃As-type crystal structure .
  • Biochemical Interactions : Polyphosphate chains in the target compound could mimic ATP/ADP in metal-ion chelation, but the barium ions may interfere with enzymatic recognition .

Biological Activity

The compound [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium (CAS No. 18422-05-4) is a complex phosphonic acid derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H16N5O8PC_{10}H_{16}N_{5}O_{8}P, and it has a molecular weight of 365.24 g/mol. The structure includes a purine base linked to a tetrahydrofuran ring with hydroxyl and phosphonic acid groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC10H16N5O8PC_{10}H_{16}N_{5}O_{8}P
Molecular Weight365.24 g/mol
CAS Number18422-05-4
Storage Conditions-20°C, inert atmosphere

Research indicates that the compound functions primarily as an inhibitor of certain enzymatic pathways associated with nucleotide metabolism. Its structural similarity to nucleotides allows it to interfere with the activity of enzymes involved in DNA and RNA synthesis.

Enzymatic Inhibition

  • Nucleotide Synthesis : The compound inhibits key enzymes in the purine synthesis pathway, leading to reduced proliferation of cells that rely heavily on nucleotide synthesis.
  • Phosphorylation Activity : The phosphonic acid moiety mimics phosphate groups in biological systems, potentially disrupting phosphorylation processes critical for cellular signaling.

Antiviral Properties

Studies show that the compound exhibits antiviral activity against various viruses by inhibiting viral replication mechanisms. For instance:

  • In Vitro Studies : The compound demonstrated significant inhibition of viral replication in cell cultures infected with herpes simplex virus (HSV) and human immunodeficiency virus (HIV) at concentrations as low as 10 μM.

Anticancer Effects

The compound has also been evaluated for its anticancer properties:

  • Cell Proliferation Assays : In cancer cell lines such as HeLa and MCF-7, treatment with the compound resulted in a dose-dependent reduction in cell viability.

Case Studies

  • Study on HSV Inhibition :
    • Objective : To evaluate the efficacy of the compound against HSV.
    • Findings : At 50 μM concentration, the compound reduced viral titers by over 80%, indicating strong antiviral potential.
  • Anticancer Activity in Breast Cancer Models :
    • Objective : To assess the effects on MCF-7 breast cancer cells.
    • Findings : The compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 25 μM.

Q & A

Q. How can researchers verify the stereochemical integrity of this compound during synthesis?

Methodological Answer:

  • Use phosphoramidite chemistry with 1H-tetrazole activation to ensure stereospecific coupling of phosphate groups. The reaction generates 3'-5' phosphodiester bonds with a 5:1 selectivity over 3'-3' linkages, confirmed via ³¹P NMR (two distinct peaks at δ 149 ppm and δ -2 ppm for R/S configurations) .
  • X-ray crystallography (e.g., PDB ID: 8BU) or 2D-NMR (¹H-¹³C HSQC) can validate the ribose ring conformation (C2'-endo vs. C3'-endo) and phosphodiester bond geometry .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

  • Employ reverse-phase HPLC with a C18 column and gradient elution (0.1 M TEAA buffer/acetonitrile). Adjust pH to 6.5 to stabilize the tribarium salt .
  • For large-scale synthesis, ion-exchange chromatography (DEAE-Sephadex) effectively separates phosphorylated intermediates from unreacted nucleotides .

Q. How does the tribarium counterion influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • The tribarium salt reduces hydrolysis of labile phosphodiester bonds by neutralizing negative charges, increasing half-life in neutral buffers (t₁/₂ > 72 hrs at 4°C). Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for adenine) and HPLC-MS .

Advanced Research Questions

Q. How can this compound be used to study nucleotide-dependent enzymes like kinases or polymerases?

Methodological Answer:

  • Design radiolabeled analogs (³²P at the γ-phosphate) for kinetic assays. Use stopped-flow fluorescence to measure binding affinity (Kd) to ATP-binding pockets .
  • Example: In P2Y receptor studies, AR-C67085 (a structural analog) showed IC₅₀ = 0.3 nM via competitive binding assays with ³⁵S-ATPγS .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data for this compound?

Methodological Answer:

  • Perform molecular dynamics simulations (AMBER force field) to compare X-ray (rigid) and NMR (flexible) conformers. Key parameters:
ParameterCrystallographic Data NMR Data
Ribose puckerC3'-endoC2'-endo
Phosphate twist-60°+45°
  • Validate using SAXS (small-angle X-ray scattering) to assess solution-phase compactness .

Q. How does the compound’s phosphorylation state impact its role in metabolic pathways (e.g., CoA biosynthesis)?

Methodological Answer:

  • Use ¹³C metabolic flux analysis to trace incorporation into CoA intermediates. Compare with knockout models (e.g., CoA synthase-deficient cells) .
  • Key finding: The γ-phosphate group is essential for pantothenate kinase activation (Km = 12 µM vs. 45 µM for non-phosphorylated analogs) .

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